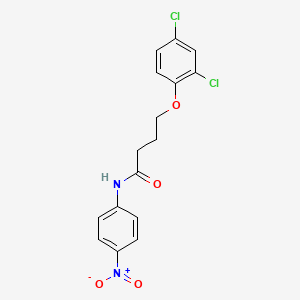
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide, also known as GW501516, is a synthetic compound that acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained attention in the scientific community due to its potential applications in treating metabolic disorders, cancer, and cardiovascular diseases.
Wirkmechanismus
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide acts as a selective agonist of the PPARδ receptor, which is a transcription factor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity in skeletal muscle cells. It also leads to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Additionally, activation of PPARδ has been shown to improve cardiac function and reduce inflammation in animal models.
Biochemical and Physiological Effects:
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and glucose uptake in skeletal muscle cells, leading to improved insulin sensitivity and glucose homeostasis. It also inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines. Additionally, it improves cardiac function and reduces inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments include its selective activation of the PPARδ receptor, which allows for specific targeting of metabolic, cancer, and cardiovascular pathways. Additionally, it has been extensively studied and has a well-established mechanism of action. However, limitations include its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
For research on 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide include further studies on its potential applications in treating metabolic disorders, cancer, and cardiovascular diseases. Additionally, there is a need for studies on the long-term effects and potential toxicity of this compound. Finally, there is a need for the development of more selective and potent PPARδ agonists with fewer off-target effects.
Synthesemethoden
The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide involves several steps. Firstly, 4-cyano-2-methoxyphenol is reacted with 2-methoxybenzylamine to form 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxybenzyl)acetamide. This compound is then reacted with acetic anhydride to form 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential applications in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has been shown to increase fatty acid oxidation, glucose uptake, and insulin sensitivity in skeletal muscle cells. It also has potential applications in cancer treatment, as it has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Additionally, 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has been studied for its potential cardio-protective effects, as it has been shown to improve cardiac function and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-14-6-4-3-5-13(14)19-17(20)11-23-15-8-7-12(10-18)9-16(15)22-2/h3-9H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGIIYBGJDIMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5037727.png)
![1-(4-bromophenyl)-5-[4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037729.png)
![5-bromo-1-methyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5037736.png)
![methyl 2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5037738.png)
![3-[(3-methylcyclohexyl)amino]-2-azepanone](/img/structure/B5037739.png)

![2-amino-6'-bromo-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5037752.png)
![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5037756.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5037762.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5037763.png)
![1-ethyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B5037783.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(methylthio)propyl]propanamide](/img/structure/B5037796.png)
![3-(3-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5037806.png)
![1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5037807.png)